![molecular formula C18H21F2N5O3S B5500465 4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)
4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine" often involves multi-step reactions that can include the formation of enaminones, subsequent reactions with urea and substituted benzaldehydes, or other building blocks in the presence of catalysts or reagents like glacial acetic acid (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Such synthetic routes are designed to efficiently construct the complex molecular architecture of these compounds, utilizing strategic functional group interconversions and cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class, including the arrangement of their atoms and the geometry of their molecular framework, can be elucidated using techniques like X-ray crystallography. For example, the three-dimensional structure of related compounds, particularly those containing morpholine and piperazine moieties, has been confirmed through crystallographic analysis, providing insights into their conformation and stereochemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Applications De Recherche Scientifique
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, similar in structure to the chemical , have been employed in the creation of ionic liquid crystals. These ionic compounds exhibit a range of mesomorphic behaviors, including high-ordered smectic phases and hexagonal columnar phases, influenced by the type of cation and anion used. Morpholinium compounds, in particular, demonstrate hexagonal columnar phases at room temperature, suggesting potential applications in materials science and nanotechnology for self-assembly and phase transition studies (Lava, Binnemans, & Cardinaels, 2009).
Hydrogen Bonding and Crystal Structures
Research into the hydrogen bonding of proton-transfer compounds involving morpholine (a structural analog of the chemical ) with 5-sulfosalicylic acid has shed light on the intricate hydrogen-bonding patterns and structural characteristics of these compounds. This knowledge is crucial for the design of new materials and drugs, offering insights into the molecular interactions that govern the behavior of complex chemical systems (Smith, Wermuth, & Sagatys, 2011).
Antifungal and Anticancer Agents
The structure-activity relationship (SAR) studies of pyridazinone derivatives, including those structurally related to the chemical , have identified compounds with significant efficacy against fungal infections, such as Candida glabrata. These findings highlight the chemical's potential as a lead compound for developing new antifungal agents (Ting et al., 2011). Additionally, 4-aminoquinoline derivatives, designed using a hybrid pharmacophore approach and including structural motifs similar to the chemical , have shown promise as anticancer agents, exhibiting potent effects against various cancer cell lines and offering new avenues for cancer treatment research (Solomon et al., 2019).
Antimicrobial Properties
The compound 4-(Phenylsulfonyl) morpholine, structurally related to the chemical , has been investigated for its antimicrobial properties. Although it showed limited inhibitory effects on its own, its combination with other antimicrobial agents resulted in enhanced activity against multi-resistant strains of bacteria and fungi, suggesting its potential as a part of combination therapies to combat resistant microbial infections (Oliveira et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-21-18(22-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFILPWFZLVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.